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Compound of Interest

Compound Name: CAY10640

Cat. No.: B588547

Executive Summary & Compound Profile

CAY10640 is a highly potent, orally active inhibitor of soluble epoxide hydrolase (sgH), an
enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETS)
into their less active diols (DHETSs).[1] By inhibiting SEH, CAY10640 stabilizes EETs, exerting
significant anti-inflammatory, antihypertensive, and neuroprotective effects.

Unlike first-generation sEH inhibitors (e.g., AUDA), CAY10640 features a conformationally
restricted piperidine backbone, offering superior metabolic stability and potency. It is reported to
be 1,000-fold more potent than morphine in reducing hyperalgesia in inflammatory pain
models, making precise dosage critical to avoid saturation or off-target effects.

Physicochemical Profile
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Property

Value

Implication for In Vivo
Work

Chemical Name

N-[1-(cyclopropylcarbonyl)-4-
piperidinyl]-N'-[4-

(trifluoromethoxy)phenyl]-urea

Lipophilic urea structure

requires specific vehicles.

Molecular Weight

371.4 g/mol

Small molecule, crosses

biological barriers.

IC50 (Human/Mouse)

~0.4 nM

Extremely potent; effective at

low doses.

Solubility (Water)

Negligible (< 1 pg/mL)

Requires organic co-solvents

or lipid carriers.

Solubility (DMSO)

~5 mg/mL

Suitable for stock solutions

only.

Formulation Strategy (Critical)

CAY10640 is a lipophilic urea derivative. Poor solubility is the primary cause of experimental

failure. Do not use simple aqueous dilutions (e.g., DMSO -> PBS), as the compound will

precipitate immediately.

Vehicle Option A: Standard Systemic Delivery (IP/PO)

Best for pharmacokinetic (PK) studies and acute efficacy models.

o Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

e Preparation Protocol:

[¢]

o

o

[¢]

Add Tween 80 and vortex.

Add PEG400 and vortex vigorously until clear.

Slowly add warm Saline (0.9% NaCl) while vortexing.

Dissolve CAY10640 in 100% DMSO to create a 20x stock solution (e.g., 20 mg/mL).
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o Result: A clear to slightly opalescent micro-emulsion. Use within 4 hours.

Vehicle Option B: Lipid-Based Delivery (Oral Gavage
Only)

Best for chronic dosing and maximizing oral bioavailability.
e Composition: 90% Corn Oil / 10% DMSO (or 100% Sesame Oil if solubility permits)
e Preparation Protocol:

o Dissolve CAY10640 in DMSO.

o Dilute into Corn Oil.

o Sonicate in a water bath at 37°C for 15 minutes to ensure dispersion.

Dosage & Administration Guidelines

Due to its nanomolar potency, CAY10640 is effective at doses significantly lower than older
SEH inhibitors.

Recommended Dosage Table
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Experimental

Route Dose Range Frequency Notes
Goal
High potency; 1
Inflammatory .
Pai PO /SC 0.1 - 1.0 mg/kg Single Dose mg/kg often
ain
maximal.

_ Monitor blood
Hypertension/CV ) )
b PO 1.0 - 5.0 mg/kg Daily (QD) pressure to avoid

hypotension.
Crosses BBB;
Neuroprotection IP/PO 1.0 - 3.0 mg/kg Daily (QD) assess efficacy
via behavior.
Use Vehicle A;
PK Profiling \% 0.5-1.0 mg/kg Single Bolus filter sterilize
(0.22 pm).

Critical Warning: Do not exceed 10 mg/kg in initial pilot studies. Higher doses may lead to

precipitation in the gut or peritoneum, reducing bioavailability and causing variability.

Mechanism of Action & Pathway Map

CAY10640 functions by blocking the hydrolysis of EETs. The diagram below illustrates the
signaling cascade and the intervention point.
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Caption: CAY10640 blocks sEH-mediated hydrolysis, preserving anti-inflammatory EETS.

Experimental Workflow: In Vivo Efficacy Study

Objective: Validate CAY10640 efficacy in a mouse model of inflammation (e.g., LPS-induced or
Carrageenan).

Step 1: Preparation
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e Calculate Requirements: For 10 mice (25g each) at 1 mg/kg:
o Total Mass Needed:
(+ 20% overage).
o Formulate: Prepare Vehicle Option A (PEG/Tween) fresh.
e Acclimatize: Handle mice for 3 days prior to reduce stress-induced BP changes.
Step 2: Administration[2]
o Baseline: Measure baseline pain threshold (Von Frey) or blood pressure.

e Dosing: Administer CAY10640 via Oral Gavage (PO). Volume: 10 mL/kg (e.g., 250 uL for a
25g mouse).

o Control Group: Vehicle only.
o Positive Control: Morphine (3 mg/kg) or Ibuprofen (30 mg/kg).

o Challenge: Administer inflammatory agent (e.g., Carrageenan intraplantar injection) 30-60
mins post-dose.

Step 3: Readout & Validation

o Behavioral: Measure thermal/mechanical hyperalgesia at 1, 3, 6, and 24 hours.
o Biomarker (Crucial): Collect plasma at peak efficacy (approx. 2-4 hours).
o Assay: LC-MS/MS quantification of 14,15-EET and 14,15-DHET.
o Success Metric: A significant increase in the EET/DHET ratio compared to vehicle.

Safety & Toxicology

e Hypotension: sEH inhibitors are potent vasodilators. Monitor mice for lethargy or signs of
hypoperfusion at doses >10 mg/kg.
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o Bleeding Time: Elevated EETs can inhibit platelet aggregation. Be cautious with surgeries
immediately following high doses.

o Metabolism: CAY10640 is metabolically stable compared to urea-based predecessors, but
species differences in CYP metabolism can affect half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. biomarker.hu [biomarker.hu]

e To cite this document: BenchChem. [Application Note: CAY10640 In Vivo Dosage &
Protocols for Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588547#cay10640-in-vivo-dosage-for-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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